molecular formula C20H19N5O3S B2753433 N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-51-9

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2753433
CAS No.: 897453-51-9
M. Wt: 409.46
InChI Key: JQNIFUADZBGGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

  • The enzyme inhibition activity of sulfonamide derivatives, including N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was studied, indicating potential anti-inflammatory and anti-diabetic applications. These compounds showed significant lipoxygenase and α-glucosidase inhibition, suggesting further evaluation for in vivo activity could determine their potential as drugs (Abbasi et al., 2015).

Anticancer Properties

  • Research on this compound derivatives has explored their cytotoxic activity against cancer cell lines. Some derivatives exhibited potent cytotoxic activity, indicating potential for cancer therapy. The compounds induced apoptosis and cell cycle arrest at the G1 phase, suggesting a new lead in antiviral agent development (Hamad et al., 2010).

Electrochemical Applications

  • N-substituted naphthalene diimide salts, including derivatives of the chemical , have been prepared and used as organic electrode materials in lithium batteries. These derivatives demonstrate stable electrochemical activity, highlighting their potential in energy storage technologies (Lakraychi et al., 2017).

Environmental and Microbial Degradation

  • Studies on naphthalene dioxygenase, an enzyme that catalyzes the degradation of naphthalene, including insights into its activation and regulation, provide valuable information for bioremediation efforts. This research underscores the enzyme's role in environmental cleanup and the biodegradation of hazardous compounds (Wolfe et al., 2001).

Supramolecular Chemistry and Material Science

  • The synthesis, properties, and applications of naphthalene diimides, including core-substituted derivatives, have been extensively reviewed. These compounds have applications in supramolecular chemistry, sensors, and material science, highlighting their versatility in creating novel functional systems (Kobaisi et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves the reaction of 1-naphthylamine with 2,6-dioxopurine-8-thiol in the presence of acetic anhydride and triethylamine to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "1-naphthylamine", "2,6-dioxopurine-8-thiol", "acetic anhydride", "triethylamine", "N-(2-chloroethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 1-naphthylamine is reacted with acetic anhydride and triethylamine in a solvent such as dichloromethane to form the corresponding acetylated derivative.", "Step 2: The acetylated derivative is then reacted with 2,6-dioxopurine-8-thiol in the presence of triethylamine and a solvent such as dichloromethane to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with N-(2-chloroethyl)acetamide and potassium carbonate in a solvent such as dimethylformamide to yield the final product, N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide." ] }

CAS No.

897453-51-9

Molecular Formula

C20H19N5O3S

Molecular Weight

409.46

IUPAC Name

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

InChI

InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26)

InChI Key

JQNIFUADZBGGDE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.